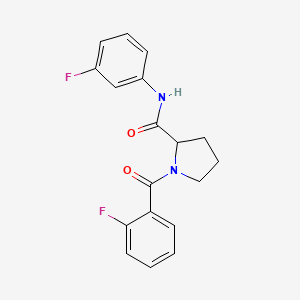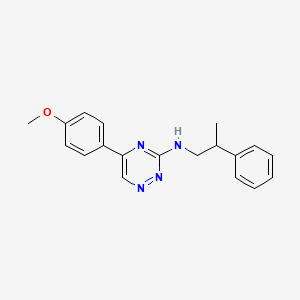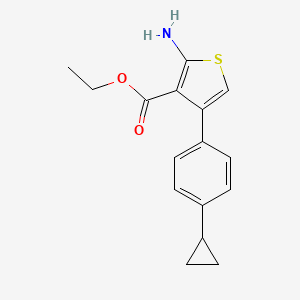
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FFP and is a proline derivative that has a unique structure and properties.
作用機序
The exact mechanism of action of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide is not fully understood. However, it is believed that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its complex synthesis process, which can make it difficult to produce large quantities of the compound. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide. One potential direction is to study the compound's effects on other types of cancer cells and to determine whether it has any potential applications in the treatment of other diseases.
Another potential direction is to study the compound's mechanism of action in more detail. This could involve using techniques such as X-ray crystallography and molecular modeling to study the compound's interactions with enzymes and other proteins.
Overall, this compound is a promising compound with significant potential for scientific research. Its potent anticancer activity and other biochemical and physiological effects make it a valuable candidate for further study.
合成法
The synthesis of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide is a complex process that involves several steps. The first step involves the reaction of 2-fluorobenzoyl chloride with proline in the presence of a base such as triethylamine. This reaction results in the formation of 2-fluorobenzoylproline.
In the second step, 3-fluoroaniline is added to the reaction mixture, and the reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of this compound.
科学的研究の応用
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)prolinamide has several potential scientific research applications. One of the most significant applications is in the field of drug discovery. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-12-5-3-6-13(11-12)21-17(23)16-9-4-10-22(16)18(24)14-7-1-2-8-15(14)20/h1-3,5-8,11,16H,4,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANKUKMVWQWNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)
![2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)
![N-(4-bromophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6090947.png)

![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6090949.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6090960.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinecarboxylate](/img/structure/B6090962.png)
![5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid](/img/structure/B6090967.png)
![N-(3-chloro-4-fluorophenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6090976.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2,4,5-trimethoxybenzamide](/img/structure/B6090990.png)
![4-(6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6090992.png)
![6-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-4(3H)-pyrimidinone](/img/structure/B6091003.png)
![1-sec-butyl-5-(difluoromethyl)-7-(2-furyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6091004.png)
